

Application Notes and Protocols: Chloramphenicol Acetyltransferase (CAT) Reporter Gene Assay

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Compound of Interest

Compound Name: Chloramphenicol succinate

Cat. No.: B1668702

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Introduction

The Chloramphenicol Acetyltransferase (CAT) reporter gene assay is a widely used method in molecular biology to study the activity of a promoter or enhancer element of a gene of interest. This assay is based on the enzymatic activity of the bacterial enzyme Chloramphenicol Acetyltransferase, which is not present in mammalian cells.^[1] The CAT gene is cloned downstream of a promoter of interest in a reporter plasmid. This construct is then transfected into eukaryotic cells. If the promoter is active, it drives the transcription and subsequent translation of the CAT enzyme. The activity of the CAT enzyme in the cell lysate is then measured, which is directly proportional to the strength of the promoter.^{[1][2]}

The CAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl groups of chloramphenicol.^[1] This acetylation reaction renders chloramphenicol unable to bind to bacterial ribosomes, which is the basis of its antibiotic activity. The level of CAT activity can be quantified using either radioactive or non-radioactive methods.

This document provides detailed protocols for both the traditional radioactive CAT assay and a non-radioactive ELISA-based method, along with data presentation guidelines and

visualizations to aid in understanding the experimental workflow and relevant signaling pathways.

Principle of the CAT Assay

The fundamental principle of the CAT assay lies in the enzymatic conversion of chloramphenicol to its acetylated forms by the CAT enzyme. The amount of acetylated chloramphenicol produced is a direct measure of the CAT enzyme concentration, which in turn reflects the activity of the promoter being studied.^[1]

The reaction is as follows:

Chloramphenicol + Acetyl-CoA $\xrightarrow{\text{CAT}}$ Acetyl-chloramphenicol + CoA-SH

Data Presentation

Quantitative data from CAT assays should be summarized for clear comparison. Below are example tables for presenting results from both radioactive and non-radioactive assays.

Table 1: Radioactive CAT Assay Results (Hypothetical Data)

Sample	Promoter Construct	Treatment	Counts Per Minute (CPM)	Fold Induction (over No Promoter)
1	No Promoter	Untreated	150	1.0
2	Promoter X	Untreated	1200	8.0
3	Promoter X	Drug A	3600	24.0
4	Promoter Y	Untreated	800	5.3
5	Promoter Y	Drug A	950	6.3

Table 2: Non-Radioactive CAT ELISA Results (Hypothetical Data)

Sample	Promoter Construct	Treatment	Absorbance (450 nm)	CAT Concentration (pg/mL)	Fold Induction (over No Promoter)
1	No Promoter	Untreated	0.105	50	1.0
2	Promoter X	Untreated	0.825	400	8.0
3	Promoter X	Drug B	2.150	1050	21.0
4	Promoter Y	Untreated	0.550	260	5.2
5	Promoter Y	Drug B	0.675	325	6.5

Experimental Protocols

Protocol 1: Radioactive CAT Assay

This traditional method utilizes a radiolabeled substrate to quantify CAT activity.

Materials and Reagents:

- Cells transfected with CAT reporter plasmid
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., 0.25 M Tris-HCl, pH 7.8)
- [¹⁴C]-Chloramphenicol (specific activity ~40-60 mCi/mmol)
- Acetyl-CoA
- Ethyl Acetate
- Thin-Layer Chromatography (TLC) plates (silica gel)
- TLC developing solvent (e.g., 19:1 chloroform:methanol)
- Scintillation vials and scintillation fluid

- Liquid scintillation counter or PhosphorImager

Procedure:

- Cell Lysis:
 - Wash transfected cells with ice-cold PBS.
 - Lyse the cells by adding Lysis Buffer and performing three freeze-thaw cycles (e.g., 5 minutes in dry ice/ethanol followed by 5 minutes at 37°C).[3]
 - Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet cellular debris.[3]
 - Collect the supernatant containing the cell extract.
- CAT Reaction:
 - In a microcentrifuge tube, combine the following:
 - Cell extract (10-50 µL, depending on expression levels)
 - [¹⁴C]-Chloramphenicol (e.g., 0.1 µCi)
 - Acetyl-CoA (e.g., to a final concentration of 0.2 mM)
 - Lysis Buffer to a final volume of 150 µL.
 - Incubate the reaction mixture at 37°C for 1-4 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
- Extraction of Acetylated Chloramphenicol:
 - Add 1 mL of ice-cold ethyl acetate to each reaction tube.
 - Vortex vigorously for 30 seconds.
 - Centrifuge at high speed for 1 minute to separate the phases.

- Carefully transfer the upper organic phase (containing acetylated chloramphenicol) to a new tube.
- Evaporate the ethyl acetate to dryness in a vacuum centrifuge.
- Thin-Layer Chromatography (TLC):
 - Resuspend the dried sample in a small volume (e.g., 20 μ L) of ethyl acetate.
 - Spot the entire sample onto a silica gel TLC plate.^[3]
 - Allow the spot to dry completely.
 - Place the TLC plate in a chromatography tank containing the developing solvent.
 - Allow the solvent front to migrate up the plate until it is near the top.
 - Remove the plate and allow it to air dry.
- Detection and Quantification:
 - Expose the TLC plate to X-ray film (autoradiography) or a PhosphorImager screen.
 - The unacetylated and acetylated forms of chloramphenicol will separate based on their polarity.
 - Quantify the amount of radioactivity in the spots corresponding to acetylated chloramphenicol by either scintillation counting of the excised spots or densitometry of the autoradiogram.^[2]

Protocol 2: Non-Radioactive CAT ELISA

This method offers a safer and often more rapid alternative to the radioactive assay.

Materials and Reagents:

- Cells transfected with CAT reporter plasmid
- Phosphate-Buffered Saline (PBS)

- Lysis Buffer (compatible with ELISA)
- CAT ELISA Kit (commercially available)
 - CAT-specific antibody-coated microplate
 - CAT standard
 - Biotinylated anti-CAT antibody
 - Streptavidin-HRP conjugate
 - Substrate solution (e.g., TMB)
 - Stop solution
 - Wash buffer
- Microplate reader

Procedure:

- Cell Lysis:
 - Prepare cell lysates as described in the radioactive protocol, using a lysis buffer that is compatible with the ELISA kit.
- ELISA Procedure (following a typical kit protocol):
 - Add standards and cell lysates to the wells of the antibody-coated microplate.
 - Incubate for 1-2 hours at room temperature or 37°C.
 - Wash the plate several times with wash buffer.
 - Add the biotinylated anti-CAT antibody to each well and incubate.
 - Wash the plate.

- Add the streptavidin-HRP conjugate and incubate.
- Wash the plate.
- Add the substrate solution and incubate in the dark until a color develops.
- Add the stop solution to terminate the reaction.
- Data Acquisition and Analysis:
 - Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
 - Generate a standard curve using the absorbance values of the CAT standards.
 - Determine the concentration of CAT in the cell lysates by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

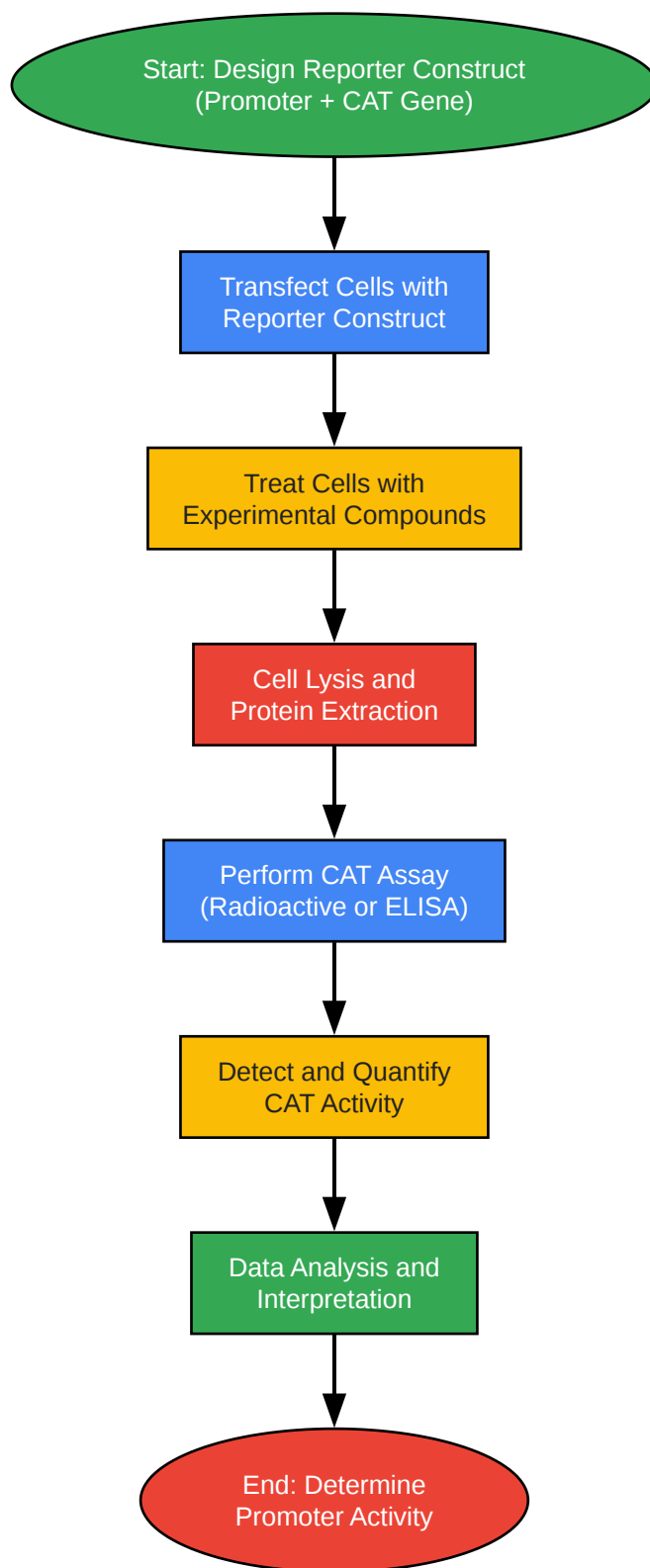
Signaling Pathway Diagram

The CAT reporter assay can be used to study various signaling pathways that culminate in the activation of specific transcription factors. A common example is the NF- κ B signaling pathway, which is involved in immune and inflammatory responses.

Caption: NF- κ B signaling pathway leading to CAT reporter gene expression.

Experimental Workflow Diagram

The following diagram illustrates the general workflow of a CAT reporter gene assay.



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Caption: General workflow of a CAT reporter gene assay.

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References

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